molecular formula C17H18N2O B2640932 6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2309184-64-1

6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2640932
CAS No.: 2309184-64-1
M. Wt: 266.344
InChI Key: SHSPUEPVOUJKFL-UHFFFAOYSA-N
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Description

6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolo[3,4-b]pyridines. . The structure of this compound includes a pyridine ring fused with a pyrazole ring, which is further substituted with a propylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . This reaction is catalyzed by trifluoracetic acid and can be carried out under microwave irradiation to enhance the reaction rate and yield . The reaction conditions are generally mild, and the products are obtained in high purity.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted synthesis is also advantageous in industrial settings due to its efficiency and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-propylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution with a propylbenzoyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-4-13-6-8-14(9-7-13)17(20)19-11-15-5-3-10-18-16(15)12-19/h3,5-10H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSPUEPVOUJKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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